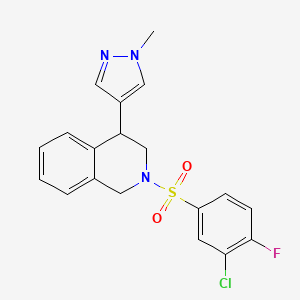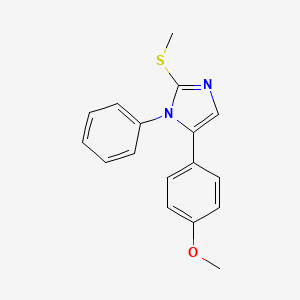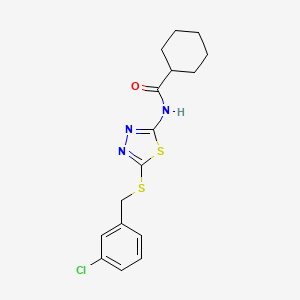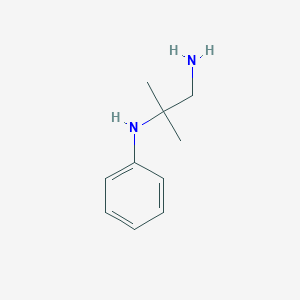![molecular formula C18H21N5OS B2871249 (1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1013798-49-6](/img/structure/B2871249.png)
(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5OS and its molecular weight is 355.46. The purity is usually 95%.
BenchChem offers high-quality (1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Research into molecular interactions of related compounds highlights the detailed analysis of conformational behavior and receptor binding affinities. A study conducted by Shim et al. (2002) on a closely related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provides insights into the molecular interactions with the CB1 cannabinoid receptor, offering a foundation for understanding the potential applications of (1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone in receptor-targeted therapies. The study utilized AM1 molecular orbital method for conformational analysis, revealing the significance of the pyrazole C3 substituent in binding interactions, which could be relevant for developing receptor-specific ligands or antagonists (Shim et al., 2002).
Antimicrobial Activity
The synthesis and biological activity of related (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives have been investigated for their antimicrobial properties. Mhaske et al. (2014) synthesized a series of novel derivatives and evaluated their in vitro antibacterial activity, indicating the potential of such compounds in developing new antimicrobial agents. This suggests that (1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone could be explored for its antimicrobial applications, provided it shares similar structural and functional characteristics with the compounds studied by Mhaske and colleagues (Mhaske et al., 2014).
X-ray Structure Characterisation
The structural characterization of novel pyrazole carboxamide derivatives, including those containing piperazine moieties similar to the compound , has been conducted through X-ray crystal analysis. Lv et al. (2013) detailed the synthesis and X-ray structure characterization of novel derivatives, providing essential structural insights that could inform the development of new compounds with specific biological or chemical properties (Lv et al., 2013).
properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-12-5-4-6-15-16(12)19-18(25-15)23-9-7-22(8-10-23)17(24)14-11-13(2)21(3)20-14/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLPXWIFHJPFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NN(C(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871166.png)
![3-Cyclopropyl-5-[(2R,4S)-4-methoxy-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871167.png)








![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2871186.png)
![1-[(3-chlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2871187.png)

![6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2871189.png)